molecular formula C40H40O5S B12285836 Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-

Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-

Cat. No.: B12285836
M. Wt: 632.8 g/mol
InChI Key: IKCMSYGNAFDJNX-UHFFFAOYSA-N
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Description

Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- is a complex carbohydrate derivative. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes multiple phenylmethyl groups and a thio linkage, making it a valuable tool for studying carbohydrate interactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- typically involves the protection of hydroxyl groups on the mannopyranoside ring followed by the introduction of phenylmethyl groups. The thio linkage is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and protecting groups to ensure selective reactions at the desired positions.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- can undergo various chemical reactions, including:

    Oxidation: The phenylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thio linkage can be reduced to form a sulfide.

    Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethyl groups can yield benzaldehyde or benzoic acid derivatives, while reduction of the thio linkage can yield a sulfide.

Scientific Research Applications

Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- has several scientific research applications:

    Chemistry: Used as a model compound to study carbohydrate chemistry and reactions.

    Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: Investigated for its potential role in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various applications.

Mechanism of Action

The mechanism of action of alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- involves its interaction with specific molecular targets, such as enzymes and proteins involved in carbohydrate metabolism. The phenylmethyl groups and thio linkage play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways depending on its structure and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4,6-tetra-o-benzyl-alpha-d-mannopyranoside: Similar structure but lacks the thio linkage.

    Alpha-d-mannopyranose, 5TMS derivative: Contains trimethylsilyl groups instead of phenylmethyl groups.

    Alpha-d-glucopyranoside, methyl: Similar carbohydrate structure but different functional groups.

Uniqueness

Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- is unique due to its combination of phenylmethyl groups and a thio linkage, which provides distinct chemical properties and reactivity. This makes it a valuable tool for studying specific carbohydrate interactions and mechanisms that are not possible with other similar compounds.

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMSYGNAFDJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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